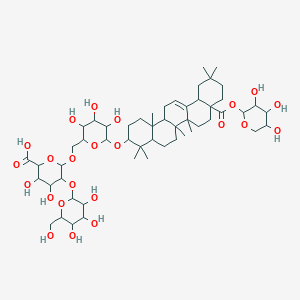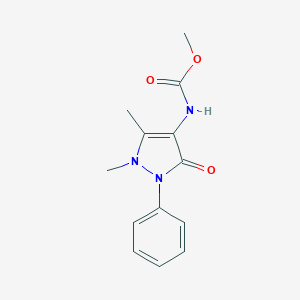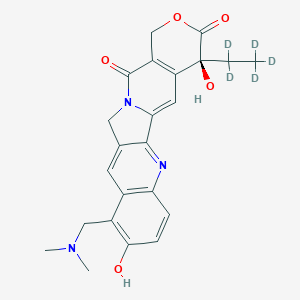
5-乙基-2-(2-(4-硝基苯氧基)乙基)吡啶
概述
描述
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗糖尿病药物的合成
化合物5-乙基-2-(2-(4-硝基苯氧基)乙基)吡啶是合成抗糖尿病药物吡格列酮的关键中间体 . 吡格列酮是一种噻唑烷二酮类抗糖尿病药物,可降低胰岛素抵抗,帮助控制2型糖尿病患者的血糖水平。
生物活性杂环的合成
除了吡格列酮,该化合物也是合成其他生物活性杂环的中间体 . 杂环是指环中至少包含两种不同元素的原子作为环成员的环状化合物。它们在药物和农用化学品的开发中起着重要作用。
结构构象研究
5-乙基-2-(2-(4-硝基苯氧基)乙基)吡啶的结构构象已使用X射线晶体学进行研究 . 这为理解化合物的分子几何形状提供了宝贵的见解,这对于理解其反应性和物理性质至关重要。
细胞增殖和存活
虽然与5-乙基-2-(2-(4-硝基苯氧基)乙基)吡啶没有直接关系,但其近缘化合物2-乙基吡啶已被用于研究其对人脐静脉内皮细胞 (HUVECs)、肺 HMVECs 和 NIH 3T3 细胞的增殖和存活的影响 . 这表明5-乙基-2-(2-(4-硝基苯氧基)乙基)吡啶在类似的生物学研究中可能具有潜在的应用。
癌症研究
在一项相关研究中,一种结构与5-乙基-2-(2-(4-硝基苯氧基)乙基)吡啶相似的化合物被用于尿路上皮癌细胞系的研究 . 这表明5-乙基-2-(2-(4-硝基苯氧基)乙基)吡啶在癌症研究中具有潜在的应用。
化学性质和安全
该化合物已对其物理和化学性质进行了表征,包括其熔点、分子式和纯度 . 它还提供安全/危害/毒性信息,这对于实验室环境中的处理和储存至关重要 .
作用机制
Target of Action
The primary targets of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are currently unknown
Result of Action
The molecular and cellular effects of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine’s action are currently unknown
Action Environment
The action of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability. They can include factors such as pH, temperature, presence of other molecules, and the specific cellular environment.
属性
IUPAC Name |
5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCHRPMSPXKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536505 | |
| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85583-54-6 | |
| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine?
A1: The crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, determined through X-ray crystallography, reveals key information about its molecular arrangement. This compound crystallizes in the orthorhombic space group Pbca. [] Understanding the spatial arrangement of atoms within the molecule and the intermolecular interactions, such as the observed C-H···N hydrogen bonds, is crucial for comprehending its physical and chemical properties. [] This knowledge can be further applied to predict its behavior in different environments and potentially guide the design of related compounds with tailored properties.
Q2: How is 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine synthesized?
A2: A novel synthesis method for Pioglitazone HCl, an antidiabetic drug, utilizes 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine as a key intermediate. [] The synthesis involves a two-step process:
- Coupling Reaction: 2-(5-Ethyl-pyridine-2-yl)-ethanol is reacted with a nitrobenzene derivative containing a leaving group (like methanesulfonyloxy or p-toluene sulfonyloxy) in the presence of a base. This reaction yields 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. []
- Reduction: The nitro group in 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is then reduced to yield 4-[2-(5-ethyl-pyridine-2-yl)-ethoxy]-phenylamine, which serves as a precursor to Pioglitazone HCl. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)









